
n-Oleoylethanolamine
Vue d'ensemble
Description
N-Oleoylethanolamine (OEA), chemically designated as C₂₀H₃₉NO₂ (CAS: 111-58-0), is an endogenous N-acylethanolamine (NAE) lipid mediator derived from oleic acid and ethanolamine. It is classified under organic nitrogen compounds and is structurally characterized by an oleoyl acyl chain linked to an ethanolamine moiety . OEA is widely studied for its role in lipid metabolism, appetite regulation, and cellular signaling. It activates peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in fatty acid oxidation and energy homeostasis . Additionally, OEA inhibits ceramidase activity, leading to ceramide accumulation, which modulates apoptosis and hypoxic injury in tissues such as the liver .
Méthodes De Préparation
Voies de Synthèse et Conditions Réactionnelles : L’oléoyl monoéthanolamide peut être synthétisé par une réaction d’amidation entre de l’huile végétale riche en acide oléique et de l’éthanolamine sous la catalyse d’un catalyseur alcalin. La réaction implique généralement le chauffage des réactifs pour faciliter la formation de la liaison amide .
Méthodes de Production Industrielle : Dans les milieux industriels, la préparation de l’oléoyl monoéthanolamide implique un processus en deux étapes. Tout d’abord, la réaction d’amidation est réalisée, suivie d’une purification par cristallisation en deux étapes. Cette méthode garantit une pureté et un rendement élevés du composé, ce qui le rend adapté à une production à grande échelle .
Analyse Des Réactions Chimiques
Types de Réactions : L’oléoyl monoéthanolamide subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier les propriétés du composé et améliorer ses applications.
Réactifs et Conditions Courants :
Oxydation : Des agents oxydants courants tels que le peroxyde d’hydrogène ou le permanganate de potassium peuvent être utilisés pour oxyder l’oléoyl monoéthanolamide.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure d’aluminium et de lithium sont utilisés pour réduire le composé.
Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes ou les agents alkylants pour introduire de nouveaux groupes fonctionnels.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut donner des dérivés aminés.
4. Applications de la Recherche Scientifique
L’oléoyl monoéthanolamide a un large éventail d’applications de recherche scientifique :
Chimie : Il est utilisé comme tensioactif et émulsifiant dans diverses formulations chimiques.
Applications De Recherche Scientifique
Pharmacological Applications
1.1. Anti-inflammatory Effects
OEA has been shown to exert significant anti-inflammatory effects. In studies involving human umbilical vein endothelial cells (HUVECs), OEA reduced the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8), as well as adhesion molecules like vascular adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) when induced by tumor necrosis factor-alpha (TNF-α) .
Table 1: Summary of Anti-inflammatory Effects of OEA
1.2. Neuroprotective Properties
OEA has demonstrated neuroprotective effects in models of neurodegeneration. It stabilizes microtubule dynamics and modulates neuroinflammation, which is crucial in conditions like alcohol abuse where it reduces neuronal damage by blocking pro-inflammatory pathways .
Table 2: Neuroprotective Studies on OEA
Obesity and Metabolic Regulation
OEA is recognized for its role in regulating food intake and body weight. It acts as an anorexigenic agent, influencing satiety and lipid metabolism through its action on the GPR119 receptor . Research indicates that OEA supplementation can lead to significant reductions in body weight gain in obese rodent models.
Table 3: Effects of OEA on Body Weight Regulation
Cancer Research
Recent studies have explored the cytotoxic effects of this compound on cancer cells, particularly osteosarcoma cells (Saos-2). OEA induced apoptosis through morphological changes such as chromatin condensation and mitochondrial fragmentation.
Table 4: Cytotoxic Effects of OEA on Cancer Cells
Mécanisme D'action
L’oléoyl monoéthanolamide exerce ses effets en se liant au récepteur activé par les proliférateurs de peroxysomes alpha (PPAR-alpha). Ce récepteur est un facteur de transcription activé par les ligands qui régule le métabolisme lipidique et l’homéostasie énergétique. De plus, l’oléoyl monoéthanolamide inhibe la céramidase, affectant ainsi la voie de signalisation des sphingolipides .
Composés Similaires :
Palmitoyléthanolamide : Une autre N-acylethanolamine aux propriétés anti-inflammatoires et neuroprotectrices.
Stéaroyléthanolamide : Connu pour son rôle dans la régulation du métabolisme lipidique et de l’équilibre énergétique.
Linoléoyléthanolamide : Impliqué dans la modulation du comportement alimentaire et de la dépense énergétique.
Unicité : L’oléoyl monoéthanolamide est unique en raison de sa spécificité de liaison au PPAR-alpha et de sa capacité à moduler le métabolisme lipidique sans se lier aux récepteurs cannabinoïdes. Ce mécanisme d’action distinct le distingue des autres composés similaires .
Comparaison Avec Des Composés Similaires
N-Palmitoylethanolamine (PEA) and N-Stearoylethanolamine (SEA)
Structural Similarities :
- PEA (C₁₆H₃₃NO₂) and SEA (C₂₀H₄₁NO₂) share the ethanolamine backbone but differ in acyl chain length (palmitoyl and stearoyl, respectively) compared to OEA’s oleoyl chain.
Functional Differences :
- PPARα Activation : OEA is a potent PPARα agonist, while PEA and SEA show weaker or negligible activation .
- Tissue Distribution : In dietary studies, OEA levels increase in muscle and liver upon high-fat diets, while PEA shows similar trends but with tissue-specific variability (e.g., adipose tissue) .
Table 1: Comparative Tissue Distribution of OEA and PEA
Tissue | OEA Fold Change (High-Fat Diet) | PEA Fold Change (High-Fat Diet) | Reference |
---|---|---|---|
Liver | ↑ 2.6 | ↑ 1.8 (non-significant) | |
Muscle | ↑ 3.0 | ↑ 2.2 | |
Adipose | ↓ (obese models) | ↓ (obese models) |
Structural Design :
- CC7 is a sulfamoyl derivative of OEA, replacing the ethanolamine group with a sulfamide moiety .
Functional Overlaps and Divergences :
- PPARα Activation : Both OEA and CC7 bind similarly to PPARα’s ligand-binding domain and induce transcriptional activation (e.g., CPT1a mRNA in HepG2 cells) .
- Pharmacological Effects: Anorectic Activity: Both reduce food intake and hepatic fat content in rats. Visceral Analgesia: OEA exhibits analgesic effects, while CC7 lacks this activity, suggesting PPARα-independent pathways for OEA’s pain modulation .
Table 2: In Vivo Effects of OEA vs. CC7
Parameter | OEA Effect | CC7 Effect | Reference |
---|---|---|---|
Food Intake Reduction | Yes | Yes | |
Visceral Analgesia | Yes | No | |
Hepatic Fat Reduction | Yes | Yes |
Linoleoyl Ethanolamide (LEA)
- Structural Difference: LEA contains a linoleoyl (C18:2) acyl chain instead of oleoyl (C18:1).
- Metabolic Role : Elevated in atherosclerosis patients alongside OEA, but its PPARα activity and ceramidase inhibition remain uncharacterized .
Ceramidase Inhibitors: OEA vs. D-erythro-MAPP
- Mechanism : OEA inhibits alkaline ceramidase (IC₅₀ = 24–28 μM in human enzymes), while D-e-MAPP (a ceramide analog) shows stronger inhibition (IC₅₀ < 10 μM) .
- Biological Impact : OEA’s inhibition enhances ceramide-mediated apoptosis in neuroepithelioma cells, whereas D-e-MAPP primarily targets glycosylceramide synthase .
Table 3: Ceramidase Inhibition Profiles
Compound | IC₅₀ (μM) | Enzyme Source | Reference |
---|---|---|---|
OEA | 24–28 | Human cells | |
OEA (historic) | 71–76 | Rat/pig liver | |
D-e-MAPP | <10 | In vitro assays |
Key Findings and Contradictions
- PPARα vs. Non-PPARα Effects: OEA’s visceral analgesia is PPARα-independent, unlike its metabolic effects, highlighting target-specific divergence .
- Species-Specific Ceramidase Inhibition : OEA’s lower IC₅₀ in human enzymes vs. rodent models suggests species sensitivity variations .
Activité Biologique
N-Oleoylethanolamine (OEA) is a naturally occurring fatty acid ethanolamide that has garnered attention for its diverse biological activities, particularly in metabolic regulation, pain modulation, and potential therapeutic applications in inflammatory and neurodegenerative diseases. This article provides a comprehensive overview of the biological activity of OEA, supported by research findings, case studies, and data tables.
Overview of this compound
OEA is synthesized in the small intestine from dietary oleic acid and is known to act as an agonist at several receptors, including PPARα (peroxisome proliferator-activated receptor alpha), GPR119, and TRPV1 (transient receptor potential vanilloid 1). Its primary functions include appetite regulation, lipid metabolism, and anti-inflammatory effects.
- PPARα Activation : OEA activates PPARα, which plays a crucial role in lipid metabolism and energy homeostasis. Studies have shown that OEA induces transcriptional activation via PPARα with an EC50 of approximately 120 nM . This activation leads to increased fatty acid oxidation and decreased hepatic lipid accumulation.
- Vasorelaxation : OEA has been shown to induce vasorelaxation in isolated rat arteries. The vasorelaxant effects are concentration-dependent and are influenced by sensory nerve activity and endothelial function. This suggests a potential role for OEA in cardiovascular health .
- Anti-Inflammatory Effects : OEA exhibits anti-inflammatory properties by modulating the release of pro-inflammatory cytokines. In clinical studies, OEA supplementation has led to significant reductions in inflammatory markers such as interleukin-6 (IL-6) and C-reactive protein (CRP) in patients with inflammatory conditions .
Table 1: Summary of Key Studies on this compound
Case Study: Clinical Efficacy in Stroke Patients
A randomized double-blind placebo-controlled study evaluated the effects of OEA as an add-on treatment in stroke patients. Patients receiving 300 mg/day of OEA showed significant improvements in inflammatory markers, oxidative stress parameters, and lipid profiles compared to the placebo group. Specifically, levels of triglycerides, urea, creatinine, and various antioxidants were significantly reduced after treatment .
Experimental Study: Cytotoxic Effects on Cancer Cells
Research investigating the cytotoxic impact of OEA on human osteosarcoma Saos-2 cells demonstrated that OEA induces apoptosis through mechanisms involving caspase activation and mitochondrial dysfunction. The study highlighted the potential use of OEA as an adjunct therapy in cancer treatment due to its ability to selectively target cancer cells while sparing normal cells .
Q & A
Basic Research Questions
Q. What are the primary molecular targets of OEA, and how can researchers experimentally validate these interactions?
OEA interacts with peroxisome proliferator-activated receptor alpha (PPARα) and G-protein-coupled receptors (e.g., GPR119), as well as modulates TRPV1 channels indirectly. To validate these interactions:
- Use PPARα-specific antagonists (e.g., GW6471) in cell-based luciferase reporter assays to confirm transcriptional activation .
- Employ siRNA knockdown of GPR119 in in vitro models to assess downstream signaling changes (e.g., cAMP levels) .
- Combine electrophysiology with TRPV1 agonists/antagonists in sensory neurons to evaluate indirect modulation .
Q. What experimental models are suitable for studying OEA's effects on metabolic regulation?
- Liver hypoxia : Use alcohol-fed mouse models to assess OEA's role in ceramide accumulation and hypoxia-induced injury via LC-MS metabolomics and histopathology .
- Lipid metabolism : Employ liver-specific PPARα knockout mice to isolate OEA's effects on fatty acid oxidation pathways .
- Thermogenesis : Measure oxygen consumption rates in brown adipose tissue (BAT) cultures treated with OEA and inhibitors of β-adrenergic receptors .
Q. How should OEA be characterized for purity and stability in experimental settings?
- Purity : Use TLC or HPLC with UV detection (λ = 200–210 nm) to confirm ≥98% purity, as per synthetic standards .
- Solubility : Prepare stock solutions in chloroform, ethanol, or DMSO, and validate stability via NMR spectroscopy over time (e.g., monitor degradation peaks in DMSO-d6) .
- Storage : Store at -20°C in airtight, light-protected vials to prevent oxidation .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on OEA's role in pathological conditions?
- Liver injury vs. neuroprotection : OEA exacerbates hypoxic liver injury via ceramide accumulation in alcohol-fed mice but improves cognitive function in Alzheimer’s models by enhancing cholinergic signaling (e.g., increasing cortical acetylcholine and reducing AChE activity) .
- Methodological considerations : Tissue-specific ceramide dynamics (measured via LC-MS) and receptor expression profiles (e.g., PPARα in liver vs. brain) must be compared across models .
Q. What advanced techniques are used to study OEA's pharmacokinetics and delivery in neurological disorders?
- Nanocarriers : Integrate OEA with phospholipid-complex nanoparticles (e.g., DSPE-PEG liposomes) to enhance blood-brain barrier penetration, validated via fluorescent tracing in stroke models .
- Dose-response : Optimize dosing using intracerebroventricular (ICV) administration in mice (e.g., 50–200 mg/kg) with behavioral assays (Morris water maze, passive avoidance) .
- Metabolomic profiling : Track OEA and downstream lipids (e.g., N-acylethanolamines) in cerebrospinal fluid using LC-MS/MS .
Q. How do discrepancies in OEA's ceramidase inhibition potency arise across studies, and how can they be resolved?
- Assay variability : Reported IC50 values range from 24 μM (human ceramidase) to 76 μM (rat/pig liver homogenates). Standardize assays using recombinant human enzymes and fluorescence-based substrates (e.g., Rbm14-12) to minimize species/tissue variability .
- Cell permeability : Validate inhibitor uptake in cellular models (e.g., CHP-100 neuroepithelioma cells) using radiolabeled OEA and ceramide glucosylation assays .
Q. What mechanisms underlie OEA's dual role in cancer biology?
- Pro-survival effects : OEA promotes chronic lymphocytic leukemia (CLL) cell growth by upregulating PPARα-dependent lipid metabolism, shown via RNA-seq and Seahorse metabolic assays .
- Drug resistance : Test OEA’s interaction with chemotherapeutics (e.g., fludarabine) in co-treatment assays with CLL primary cells .
Q. Methodological Considerations
Q. How can researchers control for off-target effects when using OEA as a ceramidase inhibitor?
- Include structurally related controls (e.g., N-palmitoylethanolamine) to isolate ceramidase-specific effects .
- Combine OEA with ceramide synthase inhibitors (e.g., fumonisin B1) to dissect ceramide accumulation pathways .
Q. What biomarkers are associated with OEA activity in infection models?
- In bacterial infection, OEA correlates with elevated 2-hydroxyglutarate and glutathione in plasma (measured via GC-MS), suggesting disrupted lipid and redox metabolism .
Q. Data Interpretation Challenges
Q. How can conflicting metabolomic data on OEA in lipidomics studies be addressed?
Propriétés
Key on ui mechanism of action |
Oleoylethanolamide (OEA) is a major N-acylethanolamine and an endogenous ethanolamide fatty acid. Although it is an endocannabinoids-like compound, it does not bind to cannabinoid receptors. Instead, this lipid sensor is an agonist at peroxisome proliferator-activated receptor-α (PPAR-α) agonist while also being an inhibitor of ceramidase and thereby the sphingolipid signaling pathway. |
---|---|
Numéro CAS |
111-58-0 |
Formule moléculaire |
C20H39NO2 |
Poids moléculaire |
325.5 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)octadec-9-enamide |
InChI |
InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h9-10,22H,2-8,11-19H2,1H3,(H,21,23) |
Clé InChI |
BOWVQLFMWHZBEF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCO |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCO |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NCCO |
Apparence |
Unit:100 mgPurity:98+%Physical solid |
Key on ui other cas no. |
111-58-0 68511-29-5 |
Description physique |
Other Solid |
Pictogrammes |
Corrosive; Irritant |
Synonymes |
(Z)-N-(2-Hhydroxyethyl)-9-octadecenamide; N-(2-Hydroxyethyl)-oleamide; AM 3101; N-(2-Hydroxyethyl)-9-Z-octadecenamide; N-(2-Hydroxyethyl)oleamide; N-Oleoyl-2-aminoethanol; N-Oleoylethanolamide; N-Oleoylethanolamine; Oleamide MEA; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.